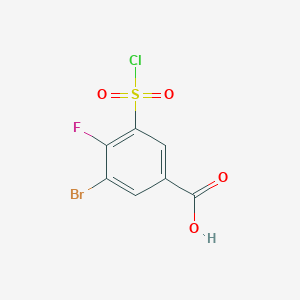

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

Description

BenchChem offers high-quality 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHGXELFKXTYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Solubility of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents information on a closely related isomer, predicted properties based on its chemical structure, and detailed protocols for its empirical characterization.

Introduction and Chemical Identity

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid belongs to a class of multifunctional aromatic compounds. Its structure incorporates a carboxylic acid, a sulfonyl chloride, and two different halogen atoms (bromine and fluorine) on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, potentially for the development of novel pharmaceutical agents and specialized polymers. The presence of the reactive sulfonyl chloride group allows for facile derivatization, while the carboxylic acid provides a handle for further chemical modifications or for modulating solubility and pharmacokinetic properties.

While specific data for the 3-bromo-4-fluoro-5-(chlorosulfonyl) isomer is scarce, a closely related isomer, 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid , is commercially available and has a registered CAS number. It is plausible that the requested compound is a less common, or perhaps novel, isomer.

Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₇H₃BrClFO₄S | Based on the chemical name |

| Molecular Weight | 317.52 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for small aromatic carboxylic acids |

| Melting Point | Expected to be >150 °C | Aromatic compounds with multiple polar functional groups tend to have high melting points due to strong intermolecular forces. |

| Boiling Point | Likely to decompose before boiling | Carboxylic acids and sulfonyl chlorides can undergo decomposition at elevated temperatures. |

| pKa | Estimated to be around 2-3 | The carboxylic acid is expected to be a relatively strong acid due to the electron-withdrawing effects of the halogens and the sulfonyl chloride group. |

Data for the Isomer 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid:

| Property | Value | Source |

| CAS Number | 1242338-82-4 | [1][2] |

| Molecular Formula | C₇H₃BrClFO₄S | [1][2] |

| Molecular Weight | 317.52 g/mol | [1][2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability and formulation. The solubility of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is dictated by its polar functional groups (carboxylic acid and sulfonyl chloride) and its halogenated aromatic ring.

Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic aromatic ring and halogens will likely dominate over the polar functional groups, leading to poor aqueous solubility. The sulfonyl chloride group will also react with water (hydrolyze) to form the corresponding sulfonic acid, which may have slightly better solubility. |

| Aqueous Base (e.g., NaOH, NaHCO₃) | Soluble | The acidic carboxylic acid group will be deprotonated by a base to form a more soluble carboxylate salt. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar organic molecules. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately soluble | The compound can engage in hydrogen bonding with these solvents, but the overall polarity may not be as favorable as with polar aprotic solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the molecule makes it incompatible with nonpolar solvents. |

Experimental Protocol for Solubility Determination

For a definitive understanding of the solubility of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid, empirical testing is necessary. The following is a standard protocol for determining the solubility of a solid compound in various solvents.

Objective: To determine the approximate solubility of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid in a range of common laboratory solvents.

Materials:

-

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

-

Selection of solvents:

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dichloromethane

-

Toluene

-

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Solutions (for HPLC quantification):

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial.

-

Tightly cap the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Workflow for Solubility Determination:

Caption: A schematic overview of the shake-flask method for determining the equilibrium solubility of a compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid. While a specific Safety Data Sheet (SDS) is not available for this compound, the SDS for the related compound 3-bromo-4-fluorobenzoic acid can provide guidance.[3]

Potential Hazards:

-

Skin and Eye Irritation: Aromatic carboxylic acids and sulfonyl chlorides are often irritating to the skin and eyes.[3][4] Causes skin irritation.[3][4] Causes serious eye irritation.[3][4]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. May cause respiratory irritation.[3]

-

Reactivity with Water: The sulfonyl chloride group will react with water, releasing hydrochloric acid gas, which is corrosive and toxic.

-

Corrosive: Due to the potential release of HCl upon contact with moisture, the compound should be considered corrosive.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Skin Protection: A lab coat and appropriate protective clothing.[3]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[3]

Handling and Storage:

-

Handle in a well-ventilated area, avoiding the creation of dust.[3]

-

Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[4]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Logical Relationship of Safety Precautions:

Caption: The relationship between the inherent hazards of the compound and the necessary safety precautions.

Conclusion

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is a compound with significant potential in synthetic chemistry. While specific experimental data on its physical properties and solubility are limited, this guide provides a framework for its characterization based on the principles of physical organic chemistry and data from closely related structures. The provided experimental protocol offers a clear path for researchers to determine its solubility profile, a critical step in the evaluation of this compound for any application, particularly in drug development. Adherence to the outlined safety and handling procedures is essential to ensure the safe use of this reactive chemical.

References

-

Oakwood Chemical. 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid. [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

PubChem. 3-bromo-4-(chlorosulfonyl)benzoic acid. [Link]

-

PubChem. 3-Bromo-5-chlorobenzoic acid. [Link]

-

PubChem. 3-bromo-5-(chlorosulfonyl)benzoic acid. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

Sources

Technical Safety & Handling Guide: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

This is an in-depth technical guide and safety manual for 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid , designed for researchers and drug development professionals.

Document Control:

-

Target Compound: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid[1]

-

CAS Number: 869529-35-1

-

Molecular Formula: C₇H₃BrClFO₄S

-

Molecular Weight: 317.52 g/mol

-

Primary Application: Electrophilic building block for sulfonamide synthesis; SNAr scaffold in medicinal chemistry.

Part 1: Chemical Profile & Strategic Utility

The Molecule in Context

This compound is a high-value "trifunctional" scaffold used in the synthesis of next-generation pharmaceuticals. Its utility stems from its three distinct reactive sites, which allow for orthogonal functionalization:

-

Chlorosulfonyl Group (-SO₂Cl): Highly reactive electrophile, susceptible to nucleophilic attack by amines to form stable sulfonamides.

-

Carboxylic Acid (-COOH): Provides a handle for amide coupling or esterification; dictates solubility and acidity.

-

Aryl Halides (Br, F): The 4-fluoro position is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the sulfonyl and carboxyl groups. The 3-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Hazard Overview

The primary safety concern is the chlorosulfonyl moiety . Upon contact with moisture (atmospheric or interstitial), it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can pressurize sealed vessels.

| Property | Specification | Critical Note |

| Physical State | Off-white to beige solid | Discoloration indicates hydrolysis. |

| Melting Point | 168–172 °C (dec.) | Decomposes near MP; avoid overheating. |

| Reactivity | Water-reactive; Corrosive | EUH014: Reacts violently with water. |

| Storage | 2–8 °C; Inert Atmosphere | Store under Argon/Nitrogen. Hygroscopic. |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived)

Based on functional group analysis and analog data (e.g., 3-(chlorosulfonyl)benzoic acid).

-

Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage.

-

Serious Eye Damage: Category 1 (H318).

-

Corrosive to Metals: Category 1 (H290).

-

Specific Target Organ Toxicity (SE): Category 3 (H335) – May cause respiratory irritation.[2]

The Hydrolysis Hazard Mechanism

Understanding the degradation pathway is essential for safety. The chlorosulfonyl group is an acid chloride of a sulfonic acid.

Figure 1: Hydrolysis mechanism leading to HCl release and pressure hazards.

Part 3: Strategic Handling & Storage Protocols

The "Dry Chain" Protocol

To maintain reagent integrity and safety, a strict "Dry Chain" must be maintained from receipt to reaction.

Step-by-Step Workflow:

-

Receipt: Inspect the bottle for "crusting" around the cap (sign of HCl leakage). Do not open if the bottle is swollen.

-

Storage: Place the original container inside a secondary containment jar containing desiccant (e.g., Drierite) and store at 2–8 °C.

-

Weighing:

-

Ideal: Weigh inside a glovebox under Nitrogen.

-

Acceptable: Allow the bottle to warm to room temperature before opening (prevents condensation). Weigh quickly into a tared, dry flask and immediately purge with inert gas.

-

-

Solvent Choice: Use only anhydrous solvents (DCM, THF, DMF). Water content >50 ppm can initiate a runaway hydrolysis in scale-up.

Reaction Setup Logic

When using this reagent for sulfonamide synthesis:

-

Base Trap: Always include an acid scavenger (e.g., Pyridine, Triethylamine, or DIPEA) in the reaction mixture before adding the sulfonyl chloride. This neutralizes the HCl generated in situ.

-

Addition Rate: Add the sulfonyl chloride (dissolved in solvent) dropwise to the amine/base mixture at 0 °C to control the exotherm.

Part 4: Emergency Response & Waste Management

Spill Cleanup (Solid)

Do NOT use water.

-

Evacuate: Clear the area if dust is generated.[3]

-

PPE: Wear a full-face respirator with acid gas cartridges (Type E or ABEK), double nitrile gloves, and a lab coat.

-

Containment: Cover the spill with a dry absorbent (Vermiculite or dry sand).

-

Neutralization: Scoop the material into a beaker containing a slurry of Sodium Bicarbonate (NaHCO₃) and crushed ice. Expect fizzing (CO₂ release).

Waste Disposal Workflow

Never dispose of unquenched sulfonyl chlorides directly into organic waste drums (risk of explosion).

Figure 2: Safe quenching and disposal workflow to prevent downstream waste container pressurization.

Part 5: References

-

Sigma-Aldrich. 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid Product Detail & CAS 869529-35-1. Retrieved from

-

Oakwood Chemical. Safety Data Sheet for 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid (Isomer Analog). Retrieved from

-

BenchChem. Technical Guide: Chlorosulfonation of Benzoic Acid Derivatives. Retrieved from

-

Fisher Scientific. Handling Sulfonyl Chlorides: Safety Best Practices. Retrieved from

-

PubChem. Compound Summary: 3-Bromo-5-(chlorosulfonyl)benzoic acid (Analogous Hazard Data). Retrieved from

Sources

literature review of fluorinated benzoic acid derivatives

An In-depth Technical Guide to Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery

Authored by Gemini, Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Fluorinated benzoic acid derivatives, in particular, represent a versatile and highly valuable class of building blocks and intermediates. The unique physicochemical properties conferred by fluorine—including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of acidity, lipophilicity, metabolic stability, and binding interactions. This technical guide provides a comprehensive literature review of fluorinated benzoic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the core principles behind fluorine's utility, explore key synthetic methodologies, detail their applications in various therapeutic areas with case studies, and provide practical experimental insights.

The Fluorine Advantage: Why Benzoic Acids are a Privileged Scaffold

Fluorine is the most electronegative element, and its introduction into an organic molecule like benzoic acid imparts a suite of powerful, albeit nuanced, changes. An estimated 20% of all pharmaceuticals on the market contain fluorine, a testament to its utility in drug design. When applied to the benzoic acid scaffold, these effects are particularly pronounced:

-

Modulation of Acidity (pKa): The potent electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid. For example, the pKa of benzoic acid is approximately 4.2, whereas the pKa of 2-fluorobenzoic acid is around 3.27. This perturbation of pKa can significantly alter a drug's ionization state at physiological pH, impacting its solubility, membrane permeability, and binding affinity to target proteins.

-

Enhanced Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross lipid membranes and improve oral bioavailability. This effect is critical for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (bond energy ~486 kJ/mol). This inherent strength makes sites of fluorination resistant to oxidative metabolism by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically labile positions, chemists can block unwanted metabolic pathways, thereby increasing the drug's half-life and duration of action.

-

Conformational Control and Binding Interactions: While sterically similar to a hydrogen atom, fluorine's unique electronic properties can influence molecular conformation. Furthermore, the polarized C-F bond can participate in favorable electrostatic and dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

Physicochemical Properties of Monofluorinated Benzoic Acid Isomers

The position of the fluorine atom on the benzoic acid ring significantly influences its properties. The ortho-, meta-, and para-isomers exhibit distinct characteristics that can be leveraged in drug design.

| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |

| Molecular Weight | 122.12 g/mol | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |

| Melting Point | 122 °C | 122-125 °C | 123-126 °C | 182-185 °C |

| pKa (at 25°C) | ~4.20 | ~3.27 | ~3.86 | ~4.14 |

| Appearance | White crystalline solid | White to light yellow crystalline powder | White crystalline solid | Colorless solid |

Data compiled from various sources.

As the data illustrates, the ortho-isomer experiences the strongest acidifying effect due to the proximity of the electron-withdrawing fluorine atom to the carboxylic acid group.

Synthetic Methodologies: Accessing Fluorinated Scaffolds

The synthesis of fluorinated organic compounds has evolved significantly, with several robust methods available for introducing fluorine into the benzoic acid framework. These can be broadly categorized into nucleophilic and electrophilic fluorination strategies.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring with a fluoride anion (F⁻). Common sources of fluoride include potassium fluoride (KF) and cesium fluoride (CsF).

-

Halex Process: The aromatic ring must be "activated" by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (e.g., -Cl or -Br). The reaction is typically carried out in a polar aprotic solvent at high temperatures.

-

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is prepared from the corresponding aniline. This is a reliable method for introducing fluorine at specific positions.

-

Modern Methods: Recent advances include transition-metal-free approaches, such as the nucleophilic fluorination of 1-arylbenziodoxolones, which can proceed under milder conditions.

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center on the aromatic ring. This approach is particularly useful for electron-rich aromatic systems.

-

N-F Reagents: The most common and versatile electrophilic fluorinating agents are those containing a nitrogen-fluorine bond. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that are safer to handle than elemental fluorine (F₂). These reagents can fluorinate arenes directly, often requiring a catalyst or directing group to control regioselectivity.

Late-Stage Fluorination

A significant trend in drug discovery is "late-stage fluorination," which involves introducing fluorine into a complex, fully-functionalized molecule in one of the final synthetic steps. This strategy allows for the rapid generation of fluorinated analogues of a lead compound without having to re-synthesize the molecule from scratch. Both nucleophilic and electrophilic methods are being adapted for these challenging transformations, often employing sophisticated catalysts.

Applications in Drug Discovery & Beyond

Fluorinated benzoic acid derivatives are key intermediates and structural motifs in a wide array of bioactive compounds.

Anti-Inflammatory Agents

Derivatives of fluorobenzoic acids have been extensively explored as nonsteroidal anti-inflammatory drugs (NSAIDs), primarily targeting the cyclooxygenase (COX) enzymes. For instance, analogues of celecoxib, a selective COX-2 inhibitor, have been synthesized using fluorinated benzoic acid moieties to improve potency and selectivity, thereby aiming to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Agents

In oncology, these derivatives are crucial for developing potent kinase inhibitors. Kinases are key enzymes in cell signaling pathways that are often dysregulated in cancer. The specific structural and electronic properties of fluorinated benzoic acids enable them to form precise interactions within the ATP-binding pocket of kinases, leading to highly potent and selective inhibition.

PET Imaging Agents

The positron-emitting isotope fluorine-18 (¹⁸F) is the most widely used radionuclide in Positron Emission Tomography (PET) imaging due to its convenient half-life (≈110 minutes). Benzoic acid derivatives labeled with ¹⁸F, such as [¹⁸F]fluorobenzoic acid, are vital precursors for creating PET radiotracers. These tracers are used to visualize and quantify physiological and pathological processes in vivo, playing a critical role in clinical diagnostics and accelerating drug development.

Experimental Protocol: Synthesis of Methyl 2-Fluoro-5-nitrobenzoate

This protocol describes a two-step synthesis starting from 2-fluoro-5-nitrobenzoic acid, a common intermediate. It exemplifies the conversion of the carboxylic acid to an ester, a fundamental transformation in building more complex molecules.

Objective: To synthesize and characterize methyl 2-fluoro-5-nitrobenzoate.

Materials:

-

2-Fluoro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq) in thionyl chloride (5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is a yellow solid or oil and is typically used in the next step without further purification.

CAUSALITY: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of Methyl 2-Fluoro-5-nitrobenzoate

-

Reaction Setup: Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry flask under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath (0°C).

-

Reaction: Slowly add anhydrous methanol (1.2 eq) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

SELF-VALIDATING SYSTEM: The purity of the final product, methyl 2-fluoro-5-nitrobenzoate, must be confirmed through characterization.

-

¹H NMR & ¹⁹F NMR: To confirm the structure and the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To verify the presence of the ester carbonyl group (~1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

Future Perspectives

The field of fluorinated benzoic acid derivatives continues to evolve. Key future directions include the development of more efficient and selective late-stage fluorination methods, particularly those utilizing C-H activation. Furthermore, the exploration of novel polyfluorinated benzoic acid scaffolds and their incorporation into drug candidates will likely uncover new therapeutic opportunities. As our understanding of fluorine's role in molecular recognition deepens, the rational design of these valuable compounds will become even more precise, solidifying their indispensable role in the future of medicine.

References

-

M. Meanwell, N. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5847-5880. [Link]

-

Pashinnik, V., et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2019(5), 134-145. [Link]

-

Haveman, L. Y. F., et al. (2023). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 14(47), 13265-13271. [Link]

-

Ritter, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(3), 774-782. [Link]

-

Lee, E., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639-642. [Link]

-

Scott, P. J. H. (2015). Late-Stage Radiosynthesis of PET Tracers. [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

An In-Depth Technical Guide to the Metabolic Stability of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a significant portion of which are attributed to suboptimal pharmacokinetic properties.[1] It is estimated that over 10% of drugs fail in clinical trials due to pharmacokinetic reasons.[1] At the heart of a compound's pharmacokinetic profile lies its metabolic stability—the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[2][3] A compound with poor metabolic stability is rapidly cleared from the body, often before it can exert its therapeutic effect, leading to a short duration of action and potentially necessitating higher or more frequent dosing.[4][5] Conversely, a highly stable compound might accumulate, leading to toxicity. Therefore, a deep understanding and early assessment of metabolic stability are paramount for the successful development of new chemical entities (NCEs).[1][2]

This guide focuses on the metabolic stability of scaffolds based on 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid. This scaffold is of interest due to its unique combination of functional groups: a halogenated aromatic ring, a reactive chlorosulfonyl moiety, and a carboxylic acid. Each of these features presents distinct metabolic possibilities, making a thorough evaluation of its stability a complex but essential undertaking. Halogenation, for instance, can enhance metabolic stability, while the sulfonyl and carboxylic acid groups are prime targets for Phase II conjugation reactions.[6][7]

This document will provide a comprehensive overview of the predicted metabolic pathways for this scaffold, detailed experimental protocols for assessing its stability, and guidance on interpreting the resulting data. The aim is to equip researchers with the knowledge to make informed decisions in the lead optimization process, ultimately guiding the design of more effective and safer therapeutics.

Predicted Metabolic Pathways: A Mechanistic Perspective

The metabolic fate of the 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid scaffold is dictated by the interplay of Phase I and Phase II metabolic enzymes, primarily located in the liver.[2][8]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically rendering the molecule more polar.[2] For this scaffold, the primary Phase I considerations are:

-

Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is a highly reactive electrophile. In an aqueous biological environment, it is susceptible to hydrolysis, converting the sulfonyl chloride to the corresponding sulfonic acid. This reaction can occur non-enzymatically but can also be facilitated by esterases or other hydrolases.

-

Aromatic Hydroxylation: The electron-rich aromatic ring, despite the presence of electron-withdrawing halogens and the sulfonyl group, can be a substrate for cytochrome P450 (CYP) enzymes. These enzymes can catalyze the introduction of a hydroxyl group onto the aromatic ring. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing water solubility and facilitating excretion.[2][9] Key Phase II pathways for this scaffold include:

-

Glutathione Conjugation: The electrophilic nature of the sulfonyl chloride makes it a prime candidate for conjugation with glutathione (GSH), a tripeptide that plays a crucial role in detoxifying reactive electrophiles.[10][11][] This reaction is catalyzed by glutathione S-transferases (GSTs) and involves the nucleophilic attack of the glutathione thiol group on the sulfonyl moiety, displacing the chloride.[13][14] The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative before excretion.[13][15]

-

Sulfonation: The presence of a carboxylic acid and the potential for an introduced hydroxyl group from Phase I metabolism provides sites for sulfonation. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[16][17][18] Sulfonation dramatically increases the hydrophilicity of the molecule.[17][19]

-

Amino Acid Conjugation: The carboxylic acid group is a key site for conjugation with amino acids, most commonly glycine.[15][20] This process involves the activation of the carboxylic acid to a CoA thioester, which then reacts with the amino group of glycine to form an amide bond, a reaction catalyzed by N-acyltransferases.[21] The resulting hippuric acid-like metabolite is readily excreted in the urine.[22][23]

-

Glucuronidation: Similar to sulfonation and amino acid conjugation, the carboxylic acid and any introduced hydroxyl groups are susceptible to glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from the activated cofactor UDP-glucuronic acid (UDPGA).[9]

Below is a diagram illustrating the predicted metabolic pathways for the 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid scaffold.

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic stability of the 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid scaffold, a tiered approach utilizing in vitro assays is recommended.[3][24] These assays provide quantitative data on the rate of metabolism, which is crucial for ranking compounds and predicting in vivo clearance.[4][25][26]

Tier 1: Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability, particularly metabolism mediated by CYP enzymes.[2][27] Liver microsomes are subcellular fractions that are rich in these enzymes.[2]

Experimental Protocol: Microsomal Stability Assay [28][29][30][31][32]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (human, rat, or mouse) on ice.

-

Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal solution (e.g., to a final protein concentration of 0.5 mg/mL) and the test compound (e.g., to a final concentration of 1 µM) at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

Tier 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant cellular environment.[8][27][38]

Experimental Protocol: Hepatocyte Stability Assay [1][8][25][27][38]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw cryopreserved hepatocytes (human, rat, or mouse) and determine cell viability.

-

Prepare incubation medium (e.g., Williams' Medium E).

-

-

Incubation:

-

In a collagen-coated 24- or 48-well plate, incubate the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) with the test compound (e.g., final concentration of 1 µM) at 37°C in a humidified incubator with 5% CO2.

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

-

Terminate the metabolic activity by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet cell debris and precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

-

The following diagram outlines the general workflow for these in vitro metabolic stability assays.

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Interpretation

The data obtained from these assays are used to calculate key parameters that describe the metabolic stability of the compound.

-

Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of remaining compound versus time and calculating the slope of the linear regression.

-

k = -slope

-

t½ = 0.693 / k

-

-

Intrinsic Clearance (Clint): This represents the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[25]

-

Clint (in µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Clint (in µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)

-

These parameters allow for the rank-ordering of compounds based on their metabolic stability. A shorter half-life and higher intrinsic clearance indicate lower stability.

Table 1: Example Metabolic Stability Data

| Compound | Assay System | t½ (min) | Clint (µL/min/mg protein or /10^6 cells) |

| Test Compound A | Human Liver Microsomes | 45 | 15.4 |

| Human Hepatocytes | 30 | 23.1 | |

| Warfarin (Low Clearance) | Human Liver Microsomes | > 120 | < 5.8 |

| Human Hepatocytes | > 120 | < 5.8 | |

| Verapamil (High Clearance) | Human Liver Microsomes | 10 | 69.3 |

| Human Hepatocytes | 8 | 86.6 |

Conclusion and Future Directions

The metabolic stability of the 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid scaffold is a multifaceted issue governed by the interplay of its distinct functional groups with a variety of metabolic enzymes. The reactive sulfonyl chloride, the carboxylic acid, and the halogenated aromatic ring all present potential sites for biotransformation. A systematic evaluation using a tiered approach of in vitro assays, starting with microsomal stability to assess Phase I metabolism and progressing to hepatocyte assays for a comprehensive view of both Phase I and Phase II pathways, is essential.

The quantitative data generated from these studies, specifically the half-life and intrinsic clearance, are invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. By understanding the metabolic liabilities of this scaffold, medicinal chemists can make targeted structural modifications to enhance stability while preserving desired pharmacological activity. For example, if rapid metabolism is observed, modifications could include altering the position of the halogens or replacing the sulfonyl chloride with a more stable functional group.

Ultimately, a thorough and early assessment of metabolic stability is a critical investment in the drug discovery process. It enables the selection of drug candidates with more favorable pharmacokinetic profiles, thereby increasing the probability of success in later stages of development and ultimately leading to safer and more effective medicines.

References

-

Domainex. Hepatocyte Stability Assay. Accessed February 12, 2026. [Link]

-

Coughtrie, M. W. H., & Johnston, L. E. (2001). Human sulfotransferases and their role in chemical metabolism. Toxicology, 167(1), 1-15. [Link]

-

Sustainability Dictionary. Glutathione Conjugation. Accessed February 12, 2026. [Link]

-

Xcode Life. What Is Glutathione Conjugation? August 19, 2021. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Accessed February 12, 2026. [Link]

-

JoVE. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. Accessed February 12, 2026. [Link]

-

National Center for Biotechnology Information. Glutathione conjugation. In PubChem Pathways. Accessed February 12, 2026. [Link]

-

Cyprotex. Hepatocyte Stability. Accessed February 12, 2026. [Link]

-

Cyprotex. Microsomal Stability. Accessed February 12, 2026. [Link]

-

Gamage, N., Barnett, A., Hempel, N., Duggleby, R. G., Windmill, K. F., Martin, J. L., & McManus, M. E. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences, 90(1), 5-22. [Link]

-

Coughtrie, M. W. H. (2002). Human sulfotransferases and their role in chemical metabolism. Chemical research in toxicology, 15(4), 489-497. [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. December 9, 2024. [Link]

-

Chen, X., & Sang, S. (2011). The Role of Sulfotransferases in Liver Diseases. Current drug metabolism, 12(4), 342-351. [Link]

-

BioDuro. ADME Hepatocyte Stability Assay. Accessed February 12, 2026. [Link]

-

Oxford Academic. Human Sulfotransferases and Their Role in Chemical Metabolism. Accessed February 12, 2026. [Link]

-

JoVE. Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids. Accessed February 12, 2026. [Link]

-

Bioanalysis Zone. Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Accessed February 12, 2026. [Link]

-

ResearchGate. Benzoic Acid and Derivatives. Accessed February 12, 2026. [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2001). Phase II (Conjugation) Reactions. In Cytochromes P450 and other enzymes in drug metabolism. Vydavatelstvi UP. [Link]

-

Al-Dharrab, A. A., & Al-Samah, M. A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(7), e17833. [Link]

-

Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116. [Link]

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. March 2, 2022. [Link]

-

Patsnap. How to Conduct an In Vitro Metabolic Stability Study. May 29, 2025. [Link]

-

Obach, R. S. (2001). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 6(4), 237-243. [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Accessed February 12, 2026. [Link]

-

Creative Bioarray. Microsomal Stability Assay. Accessed February 12, 2026. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Accessed February 12, 2026. [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2012). Phase II Drug Metabolism. In Drug Metabolism. IntechOpen. [Link]

-

Ovid. Sample preparation prior to the LC–MS-based... : Bioanalysis. Accessed February 12, 2026. [Link]

-

YouTube. Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. August 19, 2011. [Link]

-

Bioanalysis Zone. Targeted full-scan LC-MS metabolomics: simultaneous quantitation of knowns and feature discovery provide the best of both worlds. Accessed February 12, 2026. [Link]

-

Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). LC-MS-based metabolomics. Journal of separation science, 35(15), 1825-1834. [Link]

-

Royal Society of Chemistry. Benzoic acids | Metabolic Pathways of Agrochemicals. Accessed February 12, 2026. [Link]

-

Semantic Scholar. Application of Sulfonyl in Drug Design. Accessed February 12, 2026. [Link]

-

Semantic Scholar. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. Accessed February 12, 2026. [Link]

-

MDPI. Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. July 18, 2022. [Link]

-

Schmidt, E., Remberg, G., & Knackmuss, H. J. (1980). Chemical structure and biodegradability of halogenated aromatic compounds. Halogenated muconic acids as intermediates. The Biochemical journal, 192(1), 331-337. [Link]

-

Taylor & Francis Online. Drug metabolic stability in early drug discovery to develop potential lead compounds. Accessed February 12, 2026. [Link]

-

PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. Accessed February 12, 2026. [Link]

-

ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. September 11, 2021. [Link]

-

PubMed. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. May 24, 2008. [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Accessed February 12, 2026. [Link]

-

ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. August 6, 2025. [Link]

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 10. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 11. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 13. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]

- 14. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. publikace.k.utb.cz [publikace.k.utb.cz]

- 21. Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids [jove.com]

- 22. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. merckmillipore.com [merckmillipore.com]

- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. researchgate.net [researchgate.net]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. researchgate.net [researchgate.net]

- 33. bioanalysis-zone.com [bioanalysis-zone.com]

- 34. ovid.com [ovid.com]

- 35. youtube.com [youtube.com]

- 36. bioanalysis-zone.com [bioanalysis-zone.com]

- 37. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents including antibacterial drugs, diuretics, anticonvulsants, and protease inhibitors. Their prevalence is due to their ability to act as a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties. The most common and reliable method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1]

This guide provides a detailed protocol for the synthesis of sulfonamides using a highly functionalized and versatile building block: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid . The presence of a carboxylic acid, a sulfonyl chloride, and halogen substituents on the aromatic ring makes this reagent a valuable scaffold for generating diverse libraries of compounds for drug discovery. However, this multi-functionality also necessitates careful consideration of reaction conditions to achieve chemoselectivity and high yields.

These application notes will delve into the rationale behind the experimental choices, provide step-by-step protocols for the synthesis of both N-alkyl and N-aryl sulfonamides, and offer guidance on purification and characterization of the final products.

Chemical Structures and Properties

| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |

| 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid |  | C₇H₃BrClFO₄S | 317.52 g/mol | 1242338-82-4 |

| Generic Sulfonamide Product |  | Varies | Varies | Varies |

Reaction Mechanism and Chemoselectivity

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.

Caption: General mechanism of sulfonamide formation.

A key challenge when using 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is the presence of the carboxylic acid group, which could potentially react with the amine to form an amide. However, sulfonyl chlorides are generally more reactive towards amines than carboxylic acids under neutral or slightly basic conditions. To ensure chemoselective formation of the sulfonamide, the reaction is typically carried out at low temperatures and with a non-nucleophilic base to neutralize the HCl generated. This approach exploits the higher electrophilicity of the sulfonyl chloride compared to the carboxylic acid.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Sulfonamides

This protocol describes the reaction of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid with an aromatic amine (e.g., aniline).

Materials:

-

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

-

Aniline (or substituted aniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of the aniline (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

-

Add the amine/pyridine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Synthesis of N-Alkyl Sulfonamides

This protocol outlines the reaction with an aliphatic amine (e.g., propylamine).

Materials:

-

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

-

Propylamine (or other primary/secondary alkylamine)

-

Triethylamine (TEA, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Prepare a solution of the alkylamine (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine/TEA solution dropwise to the cooled sulfonyl chloride solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, monitoring by TLC.

-

Work-up the reaction as described in steps 6-8 of Protocol 1.

-

Purify the crude product by recrystallization or flash column chromatography.

Caption: General experimental workflow for sulfonamide synthesis.

Purification and Characterization

Purification

-

Recrystallization: This is an effective method for purifying solid sulfonamide products. A suitable solvent system is one in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[3]

-

Flash Column Chromatography: For products that are oils or do not crystallize easily, silica gel flash chromatography is the preferred method of purification. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization

The structure of the synthesized sulfonamides can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The NH proton of a secondary sulfonamide typically appears as a broad singlet. Protons on the alkyl or aryl group of the amine will have characteristic chemical shifts and coupling patterns.[4] |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid will be downfield. Carbons of the amine substituent will have characteristic shifts.[4] |

| FT-IR | Characteristic vibrational bands include: N-H stretching (for secondary sulfonamides) around 3300-3200 cm⁻¹, asymmetric and symmetric S=O stretching around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively, and C=O stretching of the carboxylic acid around 1700 cm⁻¹.[5][6] |

| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight of the product. Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂.[7][8][9] |

Safety Precautions

-

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid and other sulfonyl chlorides are corrosive and react with moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Pyridine and triethylamine are flammable and toxic. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and handling procedures.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | - Inactive sulfonyl chloride (hydrolyzed).- Amine is not sufficiently nucleophilic. | - Use fresh or properly stored sulfonyl chloride.- For less reactive amines, consider using a stronger base or a higher reaction temperature. However, be mindful of potential side reactions. |

| Formation of amide side product | - Reaction temperature is too high.- Use of a nucleophilic base. | - Maintain a low reaction temperature (0 °C) during the addition of the amine.- Use a non-nucleophilic base like pyridine or triethylamine. |

| Difficult purification | - Product is highly polar.- Presence of multiple byproducts. | - For highly polar compounds, consider reverse-phase chromatography.- Optimize the reaction conditions to minimize byproduct formation. A pre-purification workup with acid/base washes can remove some impurities. |

Conclusion

The synthesis of sulfonamides from 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid offers a versatile route to a diverse range of potentially bioactive molecules. By carefully controlling the reaction conditions, particularly temperature and the choice of base, the chemoselective formation of the sulfonamide bond can be achieved in high yield. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for applications in drug discovery and development.

References

-

PubChem. (n.d.). 3-bromo-5-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-4-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

- Yang, B., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 336-343.

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

- Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

- National Institutes of Health. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules, 22(11), 1836.

- ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.

-

SpectraBase. (n.d.). N-phenylbenzamide. Retrieved from [Link]

- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 356-64.

-

ResearchGate. (2025). (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]

- Oxford University Press. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

- National Institutes of Health. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids.

- MDPI. (2019).

- National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Pharmaceuticals, 17(7), 896.

-

ResearchGate. (2025). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of carboxylic acids. Reaction conditions: sulfonamide (0.1 mmol),.... Retrieved from [Link]

-

Reddit. (2024, July 5). COOH activation in presence of sulfonic acids. r/Chempros. Retrieved from [Link]

-

SlideShare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Suzuki Cross-Coupling of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The reaction's advantages are numerous, including mild reaction conditions, the use of readily available and often environmentally benign organoboron reagents, and a general tolerance for a wide array of functional groups.[4][5][6]

This guide provides a detailed examination of the Suzuki cross-coupling reaction as applied to a specific and challenging substrate: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid . This molecule presents a unique combination of functionalities that require careful consideration for successful cross-coupling. The presence of a bromine atom provides the reactive handle for the palladium catalyst. However, the strong electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups, coupled with the steric hindrance and electronic effects of the fluorine atom, necessitates a carefully optimized protocol.[7][8] The inherent reactivity of the sulfonyl chloride group also introduces a potential for side reactions that must be mitigated.[9][10][11][12]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step experimental protocol but also a deeper understanding of the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[1][4][5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[4][13] The electron-withdrawing groups on our substrate are expected to facilitate this rate-limiting step.[8]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the palladium center.[4] A base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][14][15][16]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

This protocol provides a general starting point for the Suzuki cross-coupling of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid | ≥97% | Commercially available | Store under inert atmosphere, moisture sensitive. |

| Arylboronic Acid | ≥98% | Commercially available | Varies depending on desired product. |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially available | Pre-catalyst, handle in a fume hood. |

| SPhos | ≥98% | Commercially available | Buchwald ligand, air-stable but handle under inert gas for best results. |

| Potassium Phosphate (K₃PO₄) | ≥98% | Commercially available | Anhydrous, finely powdered. |

| 1,4-Dioxane | Anhydrous | Commercially available | Degas thoroughly before use. |

| Deionized Water | - | In-house | Degas thoroughly before use. |

Equipment

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller (or microwave reactor)

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv). Add these to the reaction flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. For microwave-assisted reactions, a typical starting point would be 100-120 °C for 15-60 minutes.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully separate the organic layer. The aqueous layer may need to be acidified with 1M HCl to protonate the carboxylic acid before extraction. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Experimental Considerations

-

Substrate Reactivity: The presence of three electron-withdrawing groups on the aryl bromide (fluoro, chlorosulfonyl, and carboxylic acid) makes the C-Br bond highly susceptible to oxidative addition.[8] This is generally favorable for the reaction.

-

Catalyst and Ligand Selection: For challenging substrates, particularly those that are sterically hindered or electronically deactivated, the use of bulky and electron-rich phosphine ligands is often crucial.[5][17][18][19][20] Ligands like SPhos, XPhos, or RuPhos, developed by the Buchwald group, are excellent choices as they promote both the oxidative addition and reductive elimination steps.[5] Pd(OAc)₂ is a common and effective palladium precursor.[13]

-

Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions, such as hydrolysis of the sulfonyl chloride.[1][14][15][16] Potassium phosphate (K₃PO₄) is a moderately strong inorganic base that is often effective in Suzuki couplings and is less likely to promote hydrolysis compared to hydroxides.[5] Carbonates such as K₂CO₃ or Cs₂CO₃ are also viable options.[1][21]

-

Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki reactions.[4] The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4] It is essential to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[13]

-

Potential Side Reactions:

-

Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is susceptible to hydrolysis, especially under basic conditions, to form the corresponding sulfonic acid. Using a non-hydroxide base and minimizing the amount of water can help to mitigate this.

-

Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[13] This can be more prevalent with heteroaryl boronic acids.[13] Using a slight excess of the boronic acid can help to compensate for this.

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[13] Maintaining a strictly inert atmosphere is crucial to minimize this.

-

Caption: A streamlined workflow for the Suzuki cross-coupling protocol.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient heating, or incorrect stoichiometry. | Ensure proper degassing of solvents. Increase reaction temperature or time. Consider screening different palladium catalysts and ligands. Verify the quality and stoichiometry of all reagents. |

| Significant Protodeborylation | Presence of excess water or protic impurities, or inherent instability of the boronic acid. | Use anhydrous solvents and dry reagents thoroughly. Increase the amount of boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[13][22][23] |

| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is rigorously purged with an inert gas. Use freshly degassed solvents. |

| Hydrolysis of Sulfonyl Chloride | Base is too strong or too much water is present. | Screen weaker bases such as K₂CO₃ or KF.[1][14] Reduce the amount of water in the solvent system or try anhydrous conditions with a base like KF. |

| Difficulty in Purification | Close polarity of product and starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider derivatization of the carboxylic acid to an ester to alter polarity before purification, followed by hydrolysis. Recrystallization may also be an effective purification method. |

Conclusion